molecular formula C11H8FNO2 B8744131 2-Fluoro-2-(quinolin-6-yl)acetic acid

2-Fluoro-2-(quinolin-6-yl)acetic acid

Cat. No.: B8744131
M. Wt: 205.18 g/mol
InChI Key: HJBIZUNOVSCIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(quinolin-6-yl)acetic acid is a fluorinated derivative of quinoline-based acetic acid. The compound features a quinoline ring substituted at the 6-position with an acetic acid group, where the alpha carbon of the acetic acid is further substituted with a fluorine atom.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-fluoro-2-quinolin-6-ylacetic acid

InChI

InChI=1S/C11H8FNO2/c12-10(11(14)15)8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H,(H,14,15)

InChI Key

HJBIZUNOVSCIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C(=O)O)F)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorination Position: Fluorine on the α-carbon of acetic acid (as in the target compound) increases the acidity of the –COOH group compared to non-fluorinated analogs like 2-(quinolin-6-yl)acetic acid. This enhances hydrogen-bonding capacity, which is critical in receptor-ligand interactions . In contrast, 2-(7-fluoroquinolin-6-yl)acetic acid has fluorine on the quinoline ring, which alters electronic distribution and may improve metabolic stability in drug candidates .
  • Substituent Effects: Chloro and phenyl groups, as in (6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid, introduce steric bulk and lipophilicity, favoring membrane permeability in therapeutic agents .

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